Benzyl (2S)-2,6-diaminohexanoate
Description
The strategic modification of naturally occurring amino acids is a cornerstone of modern chemical and biological sciences. By altering their structure, chemists can fine-tune their properties for specific applications, ranging from drug development to materials science. Benzyl (B1604629) (2S)-2,6-diaminohexanoate is a prime example of such a modification, where the introduction of a benzyl ester group imparts specific advantages in synthetic chemistry.
Amino acid derivatives are a diverse class of molecules that are fundamental to numerous scientific disciplines. medchemexpress.com These compounds, derived from the 20 proteinogenic amino acids, are engineered to possess modified reactivity, solubility, or other physicochemical properties. The modification of the carboxylic acid or amino groups of an amino acid is a common strategy to temporarily mask their reactivity, a process known as "protection." This allows for selective reactions to occur at other positions within the molecule.
Benzyl (2S)-2,6-diaminohexanoate fits within this context as a C-terminally protected form of L-lysine. unimi.it The benzyl ester serves as a protecting group for the carboxylate function, preventing it from participating in unwanted reactions while other chemical transformations are carried out on the amino groups. This strategy is particularly important in peptide synthesis, where the controlled, sequential addition of amino acids is paramount. acs.org The choice of the benzyl group is significant due to its relative stability under a range of reaction conditions and the various methods available for its subsequent removal. creative-peptides.com
Lysine (B10760008) is a unique amino acid due to the presence of two amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain. openaccesspub.org This dual functionality makes lysine a versatile component in biological systems and a valuable building block in organic synthesis. nih.gov The ε-amino group, in particular, is often a site for post-translational modifications in proteins and a key handle for chemical conjugation. youtube.com
In the realm of advanced organic synthesis, particularly in the construction of complex peptides and other bioactive molecules, the selective protection of lysine's functional groups is crucial. Benzyl ester derivatives of lysine, such as this compound, play a pivotal role in these synthetic endeavors. The benzyl esterification of the C-terminus allows for the selective manipulation of the α- and ε-amino groups. peptide.com For instance, one of the amino groups can be protected with a different type of protecting group, enabling the other to be selectively reacted. This orthogonal protection strategy is a cornerstone of modern peptide and protein chemistry. nih.gov
The preparation of amino acid benzyl esters is often achieved through methods like the Fischer-Speier esterification, which involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst. nih.govresearchgate.net The choice of solvent and reaction conditions is critical to prevent racemization and ensure the stereochemical integrity of the final product. unimi.it
Furthermore, the use of benzyl esters can influence the properties of the resulting molecules. Studies have shown that the benzyl ester group can enhance the affinity of amino acid monomers for certain enzymes in chemoenzymatic polymerization, thereby broadening the substrate specificity of the enzyme catalyst. acs.orgnih.gov This highlights the multifaceted role of benzyl ester derivatives beyond simple protection, extending into the modulation of biochemical processes.
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound; bis(trifluoroacetic acid) | 173073-46-6 | C13H20N2O2 · 2(C2HF3O2) | 464.36 g/mol |
| N-α-Carbobenzoxy-L-lysine benzyl ester benzenesulfonate | Not specified in provided context | C27H32N2O7S | 528.62 g/mol |
| N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride | Not specified in provided context | Not specified in provided context | Not specified in provided context |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl (2S)-2,6-diaminohexanoate |
InChI |
InChI=1S/C13H20N2O2/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14-15H2/t12-/m0/s1 |
InChI Key |
XXAYGJGDVLSEML-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 2s 2,6 Diaminohexanoate
Established Stereoselective Synthesis Pathways
The classical synthesis of Benzyl (B1604629) (2S)-2,6-diaminohexanoate hinges on precise control over its reactive functional groups to ensure high yield and stereochemical integrity.
Regioselective Esterification and Amine Protection Strategies
The primary challenge in synthesizing lysine (B10760008) esters is the presence of two nucleophilic amino groups (α and ε) and a carboxylic acid. Direct esterification is impractical as it leads to a mixture of products and potential polymerization. Therefore, a robust protection strategy is essential.
The synthesis typically begins with L-lysine and involves the protection of one or both amino groups prior to the esterification of the α-carboxyl group with benzyl alcohol. The choice of protecting groups is critical as they must be stable under the esterification conditions and selectively removable later. Common strategies include:
Dual Amine Protection: Both amino groups are protected with groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). researchgate.netresearchgate.net The resulting Nα,Nε-diprotected lysine can then be esterified. For instance, N-Boc serine benzyl ester has been synthesized using Boc-anhydride. researchgate.net Subsequent selective deprotection is necessary to yield the desired diamino ester.
Selective ε-Amine Protection: The ε-amino group is selectively protected, leaving the α-amino group free for subsequent reactions or protection with a different group. The synthesis of N-ε-benzyloxycarbonyl-L-lysine is a common starting point. researchgate.net
Copper Chelation: A classic method involves forming a copper(II) chelate with L-lysine. google.com The complex temporarily protects the α-amino and α-carboxyl groups, allowing for the selective acylation or protection of the ε-amino group. google.com However, the toxicity and inconvenience of using heavy metals on a large scale limit this method's industrial appeal. google.com
Supramolecular Approaches: An enzyme-mimicking approach using cyclodextrins has been reported for the highly regioselective protection of lysine's amino groups. researchgate.netrsc.org This method can achieve high yields (up to 90%) and regioselectivity (up to 99%) at room temperature, offering a promising alternative to traditional methods. researchgate.netrsc.org
Once the amino groups are suitably protected, the benzyl ester can be formed, often using benzyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.net The final step involves the deprotection of the amino groups, typically under acidic conditions, to yield Benzyl (2S)-2,6-diaminohexanoate, often isolated as a dihydrochloride (B599025) salt.
| Protecting Group | Abbreviation | Typical Reagent | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base and nucleophiles; widely used in peptide synthesis. openaccesspub.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Stable to acidic and basic conditions; orthogonal to Boc. researchgate.net |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) | Base-labile; common in solid-phase peptide synthesis. openaccesspub.org |
Chiral Purity Enhancement Techniques
Maintaining the (S)-configuration at the α-carbon is paramount throughout the synthesis, as the biological activity of peptides and their derivatives is highly dependent on stereochemistry. acs.org Racemization can occur under harsh basic or acidic conditions or at elevated temperatures, particularly during activation of the carboxyl group for esterification or peptide coupling.
Strategies to enhance and preserve chiral purity include:
Mild Reaction Conditions: Employing mild bases and keeping reaction temperatures low during protection and esterification steps minimizes the risk of epimerization.
Avoidance of Strong Bases: The abstraction of the α-proton, which leads to racemization, is promoted by strong bases. Careful selection of non-nucleophilic, sterically hindered bases is crucial.
Advanced Analytical Verification: The enantiomeric purity of the final product and intermediates must be rigorously verified. High-performance analytical techniques are indispensable for this purpose. Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins or ligand-exchange complexes with metal ions like zinc(II), is a powerful method for separating amino acid enantiomers with high resolution. acs.orgnih.govnih.gov Ultra-performance convergence chromatography (UPC²) has also been developed for the rapid chiral separation of amino acid esters, offering higher throughput than traditional HPLC. waters.com
Innovations in this compound Synthesis
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing amino acid esters, moving away from multi-step protection/deprotection schemes.
Chemoenzymatic and Biocatalytic Approaches
Enzymes offer unparalleled stereoselectivity and regioselectivity, making them ideal catalysts for amino acid modification. nih.govacs.org Chemoenzymatic polymerization (CEP) and other biocatalytic methods proceed under mild, often aqueous, conditions and can eliminate the need for side-chain protecting groups. nih.govacs.org
Several classes of enzymes have been utilized for the synthesis of lysine esters:
Proteases: Enzymes like papain, trypsin, and bromelain (B1164189) can catalyze the regioselective polymerization of amino acid esters. nih.govresearchgate.net This process inherently relies on the amino acid ester monomer, which can be generated in situ. Studies have shown that papain-catalyzed polymerization of L-lysine ethyl ester proceeds via the formation of α-linked peptide bonds, demonstrating the enzyme's high regioselectivity. acs.org Bromelain has also been shown to be effective in synthesizing oligo(L-lysine) from L-lysine ethyl ester. researchgate.net
Lipases: Immobilized lipases, such as Novozym 435 (from Candida antarctica), can also catalyze the polymerization of L-lysine ethyl ester. nih.govacs.org Interestingly, lipase (B570770) catalysis often results in the formation of ε-linked amide bonds, a regioselectivity complementary to that of many proteases. nih.govacs.org
These enzymatic methods highlight a powerful strategy: the direct, selective esterification or amidation of unprotected or minimally protected lysine, leveraging the inherent specificity of the biocatalyst. tandfonline.com
| Enzyme | Enzyme Class | Key Finding for Lysine Ester Reactions | Reference |
|---|---|---|---|
| Papain | Cysteine Protease | Catalyzes α-regioselective polymerization of lysine esters in one-pot synthesis. | nih.govacs.org |
| Trypsin | Serine Protease | Predominantly provides α-linked polylysine (B1216035) from lysine ethyl ester. | nih.govacs.org |
| Novozym 435 (Lipase) | Lipase | Results solely in ε-linked amide bond formation from lysine ethyl ester. | nih.govacs.org |
| Bromelain | Cysteine Protease | Shows high monomer conversion in the oligomerization of L-lysine ethyl ester. | researchgate.net |
Sustainable and Green Chemistry Protocols in Synthetic Design
The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net The synthesis of this compound is an area where these principles can have a significant impact.
Key green chemistry strategies include:
One-Pot Synthesis: Combining multiple reaction steps, such as esterification and polymerization, into a single pot reduces solvent use, purification steps, and waste. nih.govacs.org For example, the acid-catalyzed esterification of lysine in ethanol (B145695) can be directly followed by enzyme-catalyzed polymerization without isolating the intermediate ester. nih.govacs.org
Aqueous Synthesis: Using water as a solvent is a cornerstone of green chemistry. researchgate.net Biocatalytic reactions are often performed in aqueous buffers under mild pH and temperature conditions. researchgate.net L-lysine itself has been used as a catalyst for condensation reactions in water at room temperature. researchgate.net
Catalytic Hydrogenation: The use of catalytic hydrogenation with catalysts like Ru/C for the reduction of lysine to lysinol in water represents a green alternative to stoichiometric hydride reagents. rsc.org Similar principles apply to the hydrogenolytic cleavage of protecting groups like Cbz, which generates only toluene (B28343) as a byproduct.
Atom Economy: Eliminating protecting groups improves atom economy by reducing the number of atoms from reagents that are incorporated into waste products. acs.org Enzyme-catalyzed syntheses that proceed without side-chain protection are highly advantageous in this regard. acs.org
Strategies for Derivatization of this compound
Once synthesized, this compound serves as a versatile building block for more complex molecules. Its two free primary amino groups, with differing steric and electronic environments, can be selectively modified.
Common derivatization strategies include:
N-Acylation: The α- and ε-amino groups can be acylated to form amides. Selective acylation is possible by controlling stoichiometry and reaction conditions. This is the fundamental reaction in peptide synthesis, where the α-amino group is coupled to the carboxyl group of another amino acid.
Isopeptide Formation: The ε-amino group can be selectively reacted to form an "isopeptide" bond. This motif is of interest because isopeptides often exhibit enhanced stability against proteolysis compared to their α-peptide counterparts. tandfonline.com
Alkylation and Arylation: The amino groups can undergo nucleophilic substitution with alkyl or aryl halides to produce secondary or tertiary amines, leading to a wide range of functional derivatives.
Use as a Chiral Ligand: The diamino structure makes it a candidate for use as a chiral ligand in asymmetric catalysis, similar to how L-lysine itself is used in ligand-exchange chromatography. nih.gov
The benzyl ester group can also be cleaved via hydrogenolysis to liberate the carboxylic acid, providing another handle for modification after the amino groups have been derivatized.
| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Product Type |
|---|---|---|---|
| Peptide Coupling | Fmoc-Amino Acid-Cl/EDC | α-Amino group | Dipeptide |
| N-ε-Acylation | Acetic Anhydride | ε-Amino group | N-ε-Acetyl Lysine Benzyl Ester |
| N-Protection | (Boc)₂O | α- and/or ε-Amino group | N-Boc protected lysine benzyl ester |
| Ester Cleavage | H₂ / Pd-C | Benzyl Ester | N-derivatized L-lysine |
Selective N-Alkylation and Acylation Reactions
The selective introduction of alkyl or acyl groups onto one of the two amino functions of this compound is crucial for building more complex molecular architectures. This requires strategies that can differentiate between the α- and ε-amino groups.
Selective N-Alkylation:
The direct selective N-alkylation of primary amines without over-alkylation is a notable challenge. Modern catalytic systems, particularly those based on transition metals, have emerged as powerful tools for this transformation. The "hydrogen borrowing" or "hydrogen auto-transfer" methodology, which utilizes alcohols as alkylating agents, is an environmentally benign approach. nih.gov Catalysts based on manganese nih.gov and iridium researchgate.net have demonstrated high efficiency and selectivity for the mono-N-alkylation of various amines with alcohols, including benzyl alcohol. nih.govresearchgate.net These reactions proceed under mild conditions and tolerate a range of functional groups. nih.gov While direct application on this compound is context-specific, these methodologies provide a template for achieving selective alkylation. For instance, manganese pincer complexes have been shown to selectively mono-alkylate a variety of anilines and heteroaromatic amines with benzyl alcohol in good to excellent yields. nih.gov The choice of catalyst and reaction conditions is paramount to controlling the degree and site of alkylation.
| Catalyst System | Alcohol Type | Key Features | Reference |
|---|---|---|---|
| Manganese Pincer Complexes | Primary Aliphatic & Aromatic (e.g., Benzyl Alcohol) | High chemoselectivity for mono-alkylation; operates under mild conditions; avoids pre-functionalization steps. | nih.gov |
| Iridium Pincer Complexes | Primary Alcohols | Efficient for N-alkylation of anilines and β-alkylation of secondary alcohols; low catalyst loading. | researchgate.net |
| Palladium N-heterocyclic Carbene (Pd-NHC) | Benzyl Alcohol | Effective for N-alkylation of aromatic amines; robust and simple catalyst system. | researchgate.net |
Selective N-Acylation:
Selective N-acylation is more commonly achieved through the use of protecting groups to temporarily block one amine function while the other is modified. The differential reactivity of the α- and ε-amino groups can be exploited, but for high selectivity, orthogonal protecting group strategies are often employed. For example, the ε-amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable under conditions used to acylate the α-amino group. Subsequently, the Boc group can be removed under acidic conditions. Conversely, protecting the α-amino group, for instance as a Ni(II)-Schiff base complex, allows for selective acylation at the ε-position. beilstein-journals.org
Standard coupling reagents used in peptide synthesis are also employed for selective acylation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as N,N-dimethylaminopyridine (DMAP) can facilitate the acylation of a specific amino group when the other is protected. nih.gov The choice of protecting groups is critical and often involves groups like benzyloxycarbonyl (Cbz), which can be removed by hydrogenolysis. google.com
| Strategy | Reagents/Conditions | Selectivity | Reference |
|---|---|---|---|
| Orthogonal Protection | Protecting one amine (e.g., with Boc or Cbz group) before acylating the other. | High selectivity based on the chemical stability of the chosen protecting groups. | google.com |
| Enzyme Catalysis | Proteases (e.g., Papain, Trypsin) | Regioselective acylation (aminolysis) based on enzyme's substrate specificity (α- vs ε-amino group). | acs.org |
| Direct Acylation with Coupling Agents | Carboxylic Acid, EDC, DMAP | Can achieve selectivity under controlled conditions, often in conjunction with protecting groups. | nih.gov |
Controlled Functionalization of Amino and Carboxyl Moieties
Beyond simple alkylation and acylation, the controlled functionalization of all reactive sites on this compound is essential for its use as a versatile scaffold.
Functionalization of Amino Moieties:
The distinct chemical environments of the α- and ε-amino groups allow for regioselective functionalization using enzymatic methods. Proteases like trypsin and lipase have been shown to catalyze the polymerization of L-lysine ethyl ester with high regioselectivity. acs.org Immobilized trypsin overwhelmingly favors aminolysis at the α-amino group, leading to α-polypeptides, whereas immobilized lipase selectively catalyzes bond formation at the ε-amino group to yield ε-polypeptides. acs.org This enzymatic approach offers a green and highly specific method for differentiating the two amino groups for further functionalization, such as peptide bond formation.
Another advanced method involves the use of chiral auxiliaries. For example, forming a Ni(II)–Schiff base complex with a chiral ligand derived from (S)-N-benzylproline can render the α- and ε-positions of the lysine derivative diastereotopic. beilstein-journals.org This strategy not only protects the α-amino and carboxyl groups but also provides a rigid chiral environment, enabling highly stereoselective functionalization at the side chain. beilstein-journals.org
Functionalization of the Carboxyl Moiety:
The benzyl ester serves as a protecting group for the carboxyl function. Its primary role is to prevent the carboxyl group from participating in unwanted side reactions, such as intra- or intermolecular amide formation, during the modification of the amino groups. The most common and effective method for deprotection is catalytic hydrogenolysis. This reaction is typically performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process is highly selective, cleaving the benzyl ester to yield the free carboxylic acid while leaving other functional groups, including N-protecting groups like Boc, intact. Once deprotected, the free carboxylic acid is available for a wide range of transformations, most notably the formation of amide bonds through coupling with other amines. The benzyl ester itself can also influence the substrate affinity of enzymes in chemoenzymatic reactions. acs.org
Utilization As a Pivotal Synthetic Intermediate in Complex Molecular Architectures
Applications in Advanced Peptide Chemistry and Solid-Phase Synthesis
In the realm of peptide science, protected lysine (B10760008) derivatives like Benzyl (B1604629) (2S)-2,6-diaminohexanoate are indispensable. nbinno.com The ability to selectively modify the side chain amino group while the alpha-amino group is involved in peptide bond formation is crucial for creating sophisticated peptide structures with tailored properties. nbinno.com
Benzyl (2S)-2,6-diaminohexanoate and similar protected lysine derivatives are fundamental for the synthesis of peptidomimetics and oligopeptides with enhanced stability, bioavailability, and therapeutic efficacy. nbinno.complos.org The epsilon-amino group of the lysine side chain provides a reactive handle for various chemical modifications without interfering with the peptide backbone. nbinno.comyoutube.com
Key Research Findings:
Site-Specific Modifications: The epsilon-amino group can be functionalized with various moieties, including fluorescent labels, biotin (B1667282) tags, or drug molecules, enabling the creation of targeted therapeutic agents and diagnostic tools. peptide.comnih.gov
Branched Peptides: By selectively deprotecting the side-chain amino group, it can serve as a branching point for the synthesis of multi-epitope peptides, which can elicit a more robust immune response in vaccine development. rsc.orgrsc.org
Enhanced Protein Incorporation: Studies have shown that using the methyl ester form of lysine derivatives can significantly enhance their incorporation into proteins in cellular systems, providing a valuable tool for studying protein post-translational modifications. nih.gov
Table 1: Examples of Lysine Derivatives in Peptide Synthesis
| Derivative | Protecting Groups | Key Application |
| N-α-Fmoc-N-ε-Boc-L-lysine | Fmoc (alpha-amino), Boc (epsilon-amino) | Standard building block in solid-phase peptide synthesis (SPPS). nbinno.com |
| Boc-Lys(2-Cl-Z)-OH | Boc (alpha-amino), 2-Chlorobenzyloxycarbonyl (epsilon-amino) | Commonly used in Boc-based SPPS. peptide.com |
| Fmoc-Lys(Mtt)-OH | Fmoc (alpha-amino), Methyltrityl (epsilon-amino) | Allows for selective deprotection of the side chain for on-resin modification. peptide.com |
This table is interactive. Click on the headers to sort.
The benzyl ester of this compound plays a crucial role in solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid support. nih.gov The choice of linker and the corresponding cleavage strategy are critical for the successful synthesis and purification of the final peptide. thermofisher.com
Cleavage Methodologies:
The benzyl ester linkage is susceptible to cleavage by strong acids, most commonly anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). thermofisher.comsigmaaldrich.com The "low-high" HF cleavage procedure is often employed to minimize side reactions, particularly with sensitive amino acid residues. sigmaaldrich.com
Low HF Cleavage: A milder treatment with a lower concentration of HF in the presence of scavengers like dimethyl sulfide (B99878) (DMS) removes many side-chain protecting groups. sigmaaldrich.com
High HF Cleavage: A subsequent treatment with a higher concentration of HF cleaves the peptide from the resin and removes more robust protecting groups. sigmaaldrich.com
Alternatively, enzymatic hydrolysis offers a milder method for deprotection of peptide esters, avoiding the harsh conditions of acidolysis that can lead to side reactions like racemization. nih.gov However, suppression of proteolytic degradation of the peptide bond itself is a key challenge that needs to be addressed, often by using organic cosolvents. nih.gov
Role in the Synthesis of Functional Polymers and Materials
Amino acids are increasingly recognized as sustainable and versatile building blocks for the creation of functional polymers with tailored properties. nih.gov Lysine derivatives, including this compound, are particularly valuable due to the presence of the reactive side-chain amino group. rsc.orguef.fi
The ability to polymerize amino acid-based monomers opens up avenues for creating biocompatible and biodegradable polymers with a wide range of applications. nih.govwikipedia.org
Polymerization Strategies:
Ring-Opening Polymerization (ROP): Lysine-derived ε-lactams can undergo ring-opening polymerization to produce poly(ε-lysine) with controlled molecular weights and diverse functionalities. rsc.orgrsc.org This chemosynthetic approach offers greater control over the polymer structure compared to biosynthetic methods. rsc.orguef.fi
Enzyme-Catalyzed Polymerization: Enzymes like papain and trypsin can catalyze the polymerization of amino acid esters, offering a green and regioselective method for polypeptide synthesis. acs.orgacs.org This approach often proceeds without the need for side-chain protection. acs.org
Post-Polymerization Modification: Polymers containing aldehyde functionalities can be functionalized with amino acids via reductive amination, a versatile method that avoids the need for protecting groups. nih.govacs.orgacs.org
The amine groups in lysine-containing polymers can act as effective ligands for metal ions, leading to the development of materials for environmental remediation and catalysis. researchgate.netresearchgate.net
Research Highlights:
Heavy Metal Removal: Poly(L-lysine) has been shown to be a water-soluble polychelatogen capable of removing toxic heavy metal ions like copper(II) from aqueous solutions through ultrafiltration. researchgate.netuss.cl The interaction is based on the coordination of the metal ions with the amino groups of the lysine side chains. researchgate.net
Selective Metal Binding: Studies have demonstrated that the selectivity of metal ion binding by poly(L-lysine) can be influenced by the presence of other metal ions and the pH of the solution. researchgate.netuss.cl
Lysinoalanine as a Chelator: The synthetic amino acid lysinoalanine, which can be formed under certain conditions, exhibits strong metal-chelating properties and can inactivate metalloenzymes by removing the metal ion from their active site. nih.gov
Table 2: Metal Ion Binding by Lysine-Based Polymers
| Polymer/Ligand | Target Metal Ions | Key Finding |
| Poly(L-lysine) | Cu(II), other divalent and trivalent metals | Selective and efficient removal of Cu(II) under non-competitive conditions. researchgate.netuss.cl |
| Lysinoalanine | Cu(II), Zn(II) | Strong chelating ability, can inactivate metalloenzymes. nih.gov |
| L-lysine and EDTA polymer mimics | Co(II), Ni(II), Zn(II), Pb(II), Cd(II), Cu(II) | Resins showed selective and quantitative absorption of various heavy metal ions. researchgate.net |
This table is interactive. Click on the headers to sort.
Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, making their synthesis a significant area of research. rsc.orgnih.govrsc.org α-Amino acids, with their inherent chirality and multiple functional groups, are valuable starting materials for the enantioselective synthesis of these complex ring systems. rsc.orgacs.org
Synthetic Strategies:
Iodine-Mediated Cyclization: Molecular iodine can mediate the transformation of α-amino acids into various N-heterocyclic structures through domino reactions involving decarboxylation and deamination. rsc.org
Intramolecular Cyclization: The functional groups within lysine and its derivatives can be manipulated to undergo intramolecular cyclization reactions, leading to the formation of piperidine, pyridine, and other heterocyclic scaffolds. nih.gov For instance, β-lactam synthetase catalyzes the ATP-dependent cyclization of a β-amino acid derived from arginine (structurally related to lysine) to form the four-membered β-lactam ring. nih.gov
Aza-Wittig and Diels-Alder Reactions: N-protected α-amino aldehydes derived from amino acids can participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions like the aza-Wittig and hetero-Diels-Alder reactions to construct complex heterocyclic frameworks. acs.org
The versatility of this compound as a synthetic intermediate continues to be explored, with new applications emerging in various fields of chemistry and materials science. Its unique combination of functional groups, coupled with well-established synthetic methodologies, ensures its continued importance as a building block for complex and functional molecules.
Investigations into the Chemical Reactivity and Mechanistic Pathways of Benzyl 2s 2,6 Diaminohexanoate
Elucidation of Reactivity Profiles of Amino and Ester Functional Groups
The reactivity of Benzyl (B1604629) (2S)-2,6-diaminohexanoate is dominated by the interplay between its two primary amino groups and the benzyl ester. The α- and ε-amino groups are both nucleophilic, but their reactivity can differ based on steric hindrance and the electronic environment. Generally, the ε-amino group is more sterically accessible and thus more readily participates in reactions. However, the pKa value of the ε-amino group is typically higher (around 10.5) than the α-amino group, rendering it less nucleophilic under certain pH conditions. arizona.edu
The amino groups readily undergo nucleophilic substitution reactions, such as acylation. libretexts.orglibretexts.org This is a cornerstone of peptide synthesis, where the amino groups are protected to prevent unwanted side reactions. Common acylating agents include acid anhydrides and acid chlorides. orgoreview.com
The benzyl ester functionality can be cleaved under various conditions. Hydrolysis, either acid or base-catalyzed, will yield the corresponding carboxylic acid and benzyl alcohol. However, a more common and milder method for deprotection is hydrogenolysis. orgoreview.comarchive.orgscite.ai The relative rates of hydrolysis for different benzyl esters have been studied, indicating that the rate is influenced by the nature of the carboxylic acid component. archive.org
Interactive Table: Reactivity of Functional Groups in Benzyl (2S)-2,6-diaminohexanoate
| Functional Group | Type of Reaction | Reagents/Conditions | Products |
| α- and ε-Amino Groups | Acylation (Nucleophilic Substitution) | Acid Anhydrides, Acid Chlorides | N-acylated derivatives |
| α- and ε-Amino Groups | Reaction with Aldehydes | Aldehydes, NaBH₄/NaCNBH₃ | Secondary amines (via Schiff base) |
| Benzyl Ester | Saponification (Hydrolysis) | Base (e.g., KOH) | L-Lysine, Benzyl Alcohol |
| Benzyl Ester | Acid-catalyzed Hydrolysis | Strong Acid, Water | L-Lysine, Benzyl Alcohol |
| Benzyl Ester | Hydrogenolysis | H₂, Pd/C | L-Lysine, Toluene (B28343) |
Mechanisms of Benzyl Group Hydrogenolysis and Deprotection
Hydrogenolysis is a widely employed method for the deprotection of benzyl esters and N-benzyloxycarbonyl (Cbz) protected amines due to its mild and selective nature. scite.aiacsgcipr.orgacsgcipr.org The reaction typically involves a catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. acsgcipr.orgacsgcipr.org
The mechanism of hydrogenolysis of a benzyl ester on a palladium surface involves the following key steps:
Adsorption: Both the benzyl ester and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. acsgcipr.orgstackexchange.com
Bond Cleavage: The catalytic surface facilitates the cleavage of the benzyl-oxygen bond of the ester. acsgcipr.orgambeed.com Simultaneously, the H-H bond in molecular hydrogen is cleaved.
Product Formation: The resulting lysine (B10760008) and toluene species are formed on the catalyst surface. acsgcipr.orgacsgcipr.org
Desorption: The final products, L-lysine and toluene, desorb from the catalyst surface, regenerating the active sites for further reaction. jk-sci.com
Catalytic Transfer Hydrogenation (CTH) offers an alternative to using hydrogen gas, which can be hazardous. acsgcipr.orgorganic-chemistry.org In CTH, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used to generate hydrogen in situ. acsgcipr.orgorganic-chemistry.orgmdma.ch This method has been shown to be effective for the removal of benzyl ester and N-Cbz groups. acsgcipr.orgcapes.gov.briiserpune.ac.inresearchgate.net The choice of hydrogen donor and catalyst can be optimized for efficiency and to avoid side reactions. organic-chemistry.orgmdma.ch
Study of Radical Reactions Involving Benzyl Moieties and Related Species
The benzyl group of this compound can participate in radical reactions, primarily at the benzylic position (the carbon atom attached to the benzene (B151609) ring). The stability of the resulting benzyl radical is a key factor driving these reactions. fiveable.meucalgary.calibretexts.orglibretexts.org This stability arises from the delocalization of the unpaired electron across the adjacent benzene ring through resonance. libretexts.orgnumberanalytics.comnumberanalytics.com
Benzylic halogenation is a classic example of a radical reaction involving a benzyl group. ucalgary.cajove.comjove.com This reaction typically occurs under conditions that promote the formation of radicals, such as heat, UV light, or the use of a radical initiator like N-bromosuccinimide (NBS). jove.comjove.comyoutube.comyoutube.com The mechanism proceeds via a radical chain reaction:
Initiation: Homolytic cleavage of the halogen-halogen bond (e.g., Br₂) or the N-Br bond in NBS generates a bromine radical. ucalgary.ca
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form HBr and a resonance-stabilized benzyl radical. ucalgary.cayoutube.com This benzyl radical then reacts with a molecule of the halogenating agent (e.g., Br₂) to form the benzyl halide and a new bromine radical, which continues the chain. ucalgary.ca
Termination: The reaction is terminated by the combination of any two radicals. ucalgary.ca
The benzyl radical can also be involved in other transformations, such as oxidation and coupling reactions. numberanalytics.comorganic-chemistry.org For instance, benzyl ethers can be oxidized to esters or aldehydes via radical intermediates. organic-chemistry.orgsiu.edunih.gov
Interactive Table: Comparison of Radical Initiators for Benzylic Halogenation
| Initiator | Conditions | Selectivity | Byproducts |
| Br₂/Heat or UV light | High temperature or UV irradiation | Can lead to multiple halogenations | HBr |
| N-Bromosuccinimide (NBS) | Peroxide initiator, CCl₄ | Highly selective for benzylic position | Succinimide, trace HBr |
| Cl₂/Heat or UV light | High temperature or UV irradiation | Less selective than bromination | HCl |
Analysis of Nucleophilic and Electrophilic Transformations
The chemical transformations of this compound are largely governed by nucleophilic and electrophilic interactions.
Nucleophilic Transformations: The primary amino groups are the main nucleophilic centers in the molecule. arizona.educsbsju.edu They can attack a wide range of electrophiles. As previously mentioned, acylation is a key reaction. libretexts.orglibretexts.orgorgoreview.com Other examples include:
Reaction with alkyl halides: The amino groups can be alkylated, although this can lead to over-alkylation.
Reaction with aldehydes and ketones: This forms an imine (Schiff base), which can then be reduced to a secondary amine. libretexts.orglibretexts.org
Michael addition: The amino groups can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.
The nucleophilicity of the amino groups is pH-dependent. At low pH, they are protonated to form ammonium (B1175870) ions, which are not nucleophilic.
Electrophilic Transformations: While the benzyl ester itself is an electrophilic center susceptible to nucleophilic attack (as in hydrolysis), the benzyl group can also undergo electrophilic aromatic substitution on the benzene ring. However, these reactions are generally less common in the context of this molecule's typical applications, as the reaction conditions can be harsh and may affect other functional groups. The benzylic position can be made more electrophilic to facilitate substitution reactions. stackexchange.com Additionally, under certain conditions, electrophilic addition can occur if a double bond is present in conjugation with the benzene ring, proceeding through a stable benzylic carbocation intermediate. youtube.comyoutube.comstackexchange.com The presence of the benzyl group can also influence the rate of reactions at adjacent positions through cation-π interactions, which stabilize cationic transition states. acs.org
Enzymatic Transformations and Biochemical Pathway Interrogations
Interactions with Lysine-Modifying Enzymes
The modification of lysine (B10760008) residues in proteins is a critical cellular process, and the enzymes responsible for these modifications are of great interest to scientists. Benzyl (B1604629) (2S)-2,6-diaminohexanoate, by mimicking L-lysine, can interact with these enzymes, providing insights into their function and specificity.
Aminomutases are a class of enzymes that catalyze the transfer of an amino group from one position to another within a molecule. Lysine aminomutases, in particular, are crucial in the metabolic pathways of lysine. Research has focused on understanding how these enzymes recognize their substrates. While direct studies on the interaction of Benzyl (2S)-2,6-diaminohexanoate with aminomutases are not extensively documented in publicly available literature, the compound's structure makes it a potential substrate or inhibitor for these enzymes.
For instance, D-lysine 5,6-aminomutase catalyzes the reversible migration of the ε-amino group of D-lysine to the δ-carbon, forming 2,5-diaminohexanoate. wikipedia.orgmodelseed.org Similarly, L-β-lysine 5,6-aminomutase is involved in the conversion of L-β-lysine to 3,5-diaminohexanoate. ebi.ac.uk The presence of the benzyl ester on this compound could influence its binding to the active site of such aminomutases, potentially acting as a competitive inhibitor or a substrate that, once transformed, could reveal mechanistic details of the enzymatic reaction. The stereochemistry at the C-2 position is critical for recognition by these stereoselective enzymes.
| Enzyme | Natural Substrate | Product | Potential Interaction with this compound |
|---|---|---|---|
| D-lysine 5,6-aminomutase | D-lysine | 2,5-diaminohexanoate | Potential competitive inhibitor or substrate analog. |
| L-β-lysine 5,6-aminomutase | L-β-lysine | 3,5-diaminohexanoate | Potential competitive inhibitor or substrate analog. |
| Lysine 2,3-aminomutase | L-lysine | L-β-lysine | Potential substrate or inhibitor, influencing the initial step of a lysine degradation pathway. nih.gov |
L-lysine is a major product of the biotechnology industry, produced on a large scale through microbial fermentation, primarily using strains of Corynebacterium glutamicum. nih.govpakbs.org The production pathways are complex and tightly regulated. Understanding the metabolic flux and identifying potential bottlenecks are crucial for optimizing fermentation yields.
N-protected amino acids, such as this compound, can be employed as probes to study these pathways. By introducing a modified substrate that can potentially enter the metabolic cascade, researchers can trace its fate and identify the enzymes that act upon it. Although specific studies detailing the use of this compound in interrogating lysine fermentation pathways are limited, the principle remains a valid and powerful approach in metabolic engineering. The introduction of such a compound could help in understanding the substrate specificity of enzymes involved in lysine degradation pathways, which compete with the production pathway. nih.gov
Biocatalytic Applications of this compound
The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers numerous advantages, including high selectivity and mild reaction conditions. acsgcipr.org this compound, as a protected amino acid, is a valuable building block in the synthesis of peptides and other complex molecules.
One of the key biocatalytic applications involving this compound is its enzymatic deprotection. The benzyl ester group can be selectively removed by certain hydrolases, such as lipases and esterases, to yield the free (2S)-2,6-diaminohexanoic acid (L-lysine). acsgcipr.org This enzymatic deprotection can be highly specific, avoiding the harsh chemical conditions often required for cleaving benzyl esters, which can be detrimental to sensitive functional groups elsewhere in the molecule. For example, lipases like Novozym 435 have been shown to be effective in the synthesis of benzyl propionate, a related benzyl ester, highlighting the potential for similar enzymes to act on this compound. nih.gov
| Biocatalytic Reaction | Enzyme Class | Potential Application | Key Advantage |
|---|---|---|---|
| Enzymatic deprotection (debenzylation) | Hydrolases (Lipases, Esterases) | Synthesis of L-lysine and lysine-containing peptides. | High selectivity and mild reaction conditions. acsgcipr.org |
| Esterification/Transesterification | Lipases | Synthesis of novel lysine derivatives. | Green and sustainable chemical synthesis. nih.gov |
Research into Radical Intermediates in Enzyme-Catalyzed Reactions
A fascinating area of enzymology is the study of radical-based reactions, where highly reactive radical species are harnessed within the controlled environment of an enzyme's active site to carry out chemically challenging transformations. nih.govoup.com Several aminomutases, including some lysine aminomutases, are known to employ radical mechanisms, often involving cofactors like S-adenosylmethionine (SAM) or adenosylcobalamin (a form of vitamin B12). wikipedia.orgebi.ac.uk
In the catalytic cycle of D-lysine 5,6-aminomutase, a radical is generated on the substrate, which then undergoes rearrangement. wikipedia.org The use of substrate analogs like this compound can be instrumental in studying these radical intermediates. The electronic properties of the benzyl group could potentially influence the stability and reactivity of any radical formed on the substrate, providing a means to probe the reaction mechanism. Spectroscopic techniques can be employed to detect and characterize these transient radical species, and the use of modified substrates is a powerful tool in this endeavor. nih.govrsc.org While direct evidence of this compound being used in such studies is not prominent, its potential as a tool for investigating these complex radical enzymes is clear.
Theoretical and Computational Chemistry Studies of Benzyl 2s 2,6 Diaminohexanoate
Molecular Modeling and Advanced Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictate its physical, chemical, and biological properties. For a molecule like Benzyl (B1604629) (2S)-2,6-diaminohexanoate, with its multiple rotatable bonds, a vast conformational space exists.
Advanced conformational analysis of this molecule would involve a systematic search for low-energy conformations. This is typically achieved through computational methods such as:
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and well-suited for scanning the potential energy surface of large molecules to identify stable conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the molecule. nih.gov For Benzyl (2S)-2,6-diaminohexanoate, MD simulations could reveal how the molecule behaves in different solvent environments and how its flexible side chain and benzyl group orient themselves. Studies on the conformational dynamics of L-lysine binding to proteins have shown that the molecule can adopt different conformations to optimize interactions with its binding site. nih.govresearchgate.net
Principal Component Analysis (PCA): PCA is a statistical technique that can be applied to MD simulation trajectories to identify the dominant modes of motion in a molecule. nih.gov This can help to simplify the complex dynamics and pinpoint the most significant conformational changes.
The conformational landscape of this compound is primarily determined by the dihedral angles along its carbon backbone and the orientation of the benzyl ester group. The table below illustrates the key rotatable bonds that would be the focus of a conformational analysis.
| Bond | Description | Expected Influence on Conformation |
| Cα - Cβ | Rotation around this bond alters the orientation of the amino acid side chain. | High |
| Cβ - Cγ | Further flexibility in the lysine (B10760008) side chain. | High |
| Cγ - Cδ | Continued flexibility of the side chain. | High |
| Cδ - Cε | Positions the terminal amino group. | High |
| Cα - C(O) | Rotation affects the orientation of the ester group relative to the chiral center. | Medium |
| C(O) - O | Rotation around the ester bond. | Medium |
| O - CH₂ | Determines the orientation of the benzyl group. | High |
| CH₂ - Ph | Rotation of the phenyl ring. | High |
A computational study on the related (2S)-2,6-diaminohexanoic acid (DAHA or L-lysine) using Density Functional Theory (DFT) has provided insights into its optimized chemical structure, which serves as a foundational model for its derivatives. nih.gov
Quantum Chemical Calculations for Electronic Structure and Atomic Charge Distribution
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. These methods are used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and electronic properties.
A DFT study on L-lysine, for instance, employed the 6-311++G(d,p) basis set to perform a comprehensive analysis. nih.gov Similar calculations for this compound would yield valuable information.
Key areas of investigation include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. For this compound, the HOMO would likely be localized on the amino groups and the phenyl ring, while the LUMO would be centered on the carbonyl group of the ester.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic sites. For this compound, negative potential (red) would be expected around the oxygen atoms of the ester and the nitrogen atoms of the amino groups, while positive potential (blue) would be found around the hydrogen atoms of the amino groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dewisc.edu It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) Lewis-type structures. This analysis can quantify the delocalization of electron density, which is often described using second-order perturbation theory. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds would be of particular interest.
The table below summarizes the types of data that would be generated from NBO analysis for a molecule like this compound.
| NBO Parameter | Description | Information Gained |
| Natural Atomic Charges | The charge on each atom calculated based on the distribution of electrons in the NBOs. | Provides a quantitative measure of the polarity of bonds and the overall charge distribution. |
| Bond Orders | A measure of the number of chemical bonds between two atoms. | Indicates the strength and type of bonding (single, double, triple). |
| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Describes the geometry around each atom. |
| Donor-Acceptor Interactions | Interactions between filled (donor) NBOs and empty (acceptor) NBOs. | Quantifies hyperconjugation and delocalization effects, which contribute to molecular stability. |
Computational Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are often fleeting and difficult to observe experimentally.
For this compound, a relevant reaction to model would be its formation via the esterification of L-lysine with benzyl alcohol. acs.orgnih.gov A computational study of this reaction would involve:
Reactant and Product Optimization: The geometries of the reactants (L-lysine and benzyl alcohol) and the product (this compound) would be optimized to find their lowest energy structures.
Transition State Search: A search for the transition state (TS) connecting the reactants and products would be performed. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and products.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.
A DFT study on the enzymatic conversion of L-lysine to L-β-lysine provides a template for how such a reaction pathway can be modeled. researchgate.net That study successfully identified transition states and intermediates, calculating their relative Gibbs free energies to elucidate the reaction mechanism. researchgate.net
The following table outlines the key computational data that would be sought in a reaction pathway modeling study of the esterification of L-lysine.
| Computational Target | Methodology | Significance |
| Optimized Geometries | DFT (e.g., B3LYP, M06-2X) with a suitable basis set | Provides the 3D structures of reactants, intermediates, transition states, and products. |
| Vibrational Frequencies | Frequency calculations at the same level of theory | Confirms that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). |
| Relative Energies | Single-point energy calculations with a higher level of theory | Determines the reaction profile, including the activation energy and the overall reaction energy. |
| Transition State Structure | TS search algorithms (e.g., QST2, QST3, Berny optimization) | Reveals the geometry of the molecule at the peak of the energy barrier, providing insight into the bond-making and bond-breaking processes. |
By applying these computational methodologies, a detailed understanding of the structure, properties, and reactivity of this compound can be achieved, complementing and guiding experimental research.
Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts
Application of Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are indispensable for the structural confirmation of Benzyl (B1604629) (2S)-2,6-diaminohexanoate, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.3-7.4 ppm) for the five phenyl protons and a singlet around δ 5.1-5.2 ppm for the two benzylic methylene (CH₂) protons. rsc.orgacs.org The protons of the lysine (B10760008) backbone would appear at distinct chemical shifts. The α-proton (H-2) is anticipated to resonate around δ 3.7-4.1 ppm. The protons of the methylene groups in the lysine side chain (H-3, H-4, H-5) would appear as multiplets in the δ 1.3-1.9 ppm range, while the ε-methylene protons (H-6) adjacent to the second amino group would be found further downfield, typically around δ 2.9-3.3 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The benzylic carbon would appear around δ 67-68 ppm, and the aromatic carbons of the phenyl ring would resonate between δ 128-136 ppm. rsc.org For the lysine portion, the α-carbon (C-2) is expected around δ 53-57 ppm, while the side-chain carbons (C-3, C-4, C-5, C-6) would appear in the δ 22-40 ppm region. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl (2S)-2,6-diaminohexanoate
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170-175 |
| α-CH | ~3.7-4.1 | ~53-57 |
| β-CH₂ | ~1.7-1.9 | ~30-35 |
| γ-CH₂ | ~1.3-1.5 | ~22-25 |
| δ-CH₂ | ~1.5-1.7 | ~27-30 |
| ε-CH₂ | ~2.9-3.3 | ~39-42 |
| Benzyl CH₂ | ~5.1-5.2 | ~67-68 |
| Benzyl Ar-C | ~7.3-7.4 | ~128-136 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. researchgate.net The C-O stretching of the ester will likely appear in the 1000-1300 cm⁻¹ region. cambridgeinternational.org The N-H stretching vibrations of the two primary amine groups are expected to produce bands in the region of 3300-3500 cm⁻¹. The N-H bending vibrations can be observed around 1560-1640 cm⁻¹. researchgate.net Additionally, the characteristic absorptions for the aromatic benzyl group would include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. cambridgeinternational.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| Amine | N-H Stretch | 3300-3500 |
| Alkane | C-H Stretch | 2850-2960 |
| Aromatic | C-H Stretch | ~3030 |
| Ester | C=O Stretch | 1730-1750 |
| Amine | N-H Bend | 1560-1640 |
| Aromatic | C=C Stretch | 1450-1600 |
| Ester | C-O Stretch | 1000-1300 |
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification and purity assessment of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.
The calculated monoisotopic mass of the neutral molecule, C₁₃H₂₀N₂O₂, is 236.1525 Da. Using HRMS, the experimentally measured exact mass of the protonated molecule ([M+H]⁺) should be very close to the calculated value of 237.1603 Da. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Monoisotopic Mass | 236.1525 Da |
| Calculated m/z for [M+H]⁺ | 237.1603 |
Advanced Chromatographic Methods for Separation and Quantitative Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures or biological matrices, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of amino acid derivatives. nih.govmdpi.comrsc.org For this compound, a C18 column would typically be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating the compound from more polar or less polar impurities.
Due to the lack of a strong chromophore in the lysine part of the molecule, UV detection might be challenging at higher wavelengths, though the benzyl group allows for detection at lower wavelengths (around 210-220 nm). To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag can be employed. nih.gov Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides excellent sensitivity and specificity for quantification.
Chiral Chromatography
Since this compound is a chiral compound, methods to assess its enantiomeric purity are crucial. Chiral HPLC is the most effective technique for separating the (S)-enantiomer from its (R)-enantiomer. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for the separation of enantiomers of amino acid esters. yakhak.org The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. yakhak.org The ability to resolve and quantify the desired (S)-enantiomer is vital in many biochemical and pharmaceutical applications where stereochemistry dictates biological activity.
Table 4: General HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Chiral Analysis |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA | Isocratic mixture of Hexane/Isopropanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~210 nm or Mass Spectrometry (MS) | UV at ~220 nm or Fluorescence (with derivatization) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled |
Future Directions and Emerging Research Avenues
Exploration of Novel Applications in Contemporary Synthetic Chemistry
The utility of Benzyl (B1604629) (2S)-2,6-diaminohexanoate extends beyond its fundamental role as a protected amino acid. Emerging research highlights its potential as a versatile building block in sophisticated synthetic strategies.
As a precursor, it is instrumental in the synthesis of more complex molecules and biologically active peptides. Its application in peptide synthesis is particularly noteworthy, where the benzyl group serves as a C-terminal protecting group. u-tokyo.ac.jp This strategy is a cornerstone of both liquid-phase (LPPS) and solid-phase peptide synthesis (SPPS), enabling the controlled, sequential addition of amino acids to build a desired peptide chain. u-tokyo.ac.jplsu.edu The development of novel synthesis methods, including those that combine the advantages of SPPS and LPPS, continues to create new opportunities for peptide-based drugs, where building blocks like Benzyl (2S)-2,6-diaminohexanoate are crucial. u-tokyo.ac.jpnih.gov
Furthermore, the compound is a valuable starting material in Diversity-Oriented Synthesis (DOS). DOS aims to create libraries of structurally diverse molecules, which are then screened for biological activity. mdpi.com By using this compound as a scaffold, chemists can introduce a wide range of chemical modifications at its two amino groups and the ester linkage, rapidly generating novel compounds for drug discovery and materials science. mdpi.com For instance, it can be used to synthesize aza-compounds and other heterocyclic structures with potential antiproliferative activity. nih.gov
The benzyl group itself is a key feature, widely used as a protecting group in carbohydrate chemistry due to its stability and the influence it exerts on the reactivity and selectivity of glycosylation reactions. nih.gov This expertise from a related field can inspire new synthetic strategies involving this compound, treating it not just as a protected amino acid but as a "partially benzylated building block" whose reactivity can be finely tuned. nih.gov
Unveiling Untapped Potential in Biochemical and Enzymatic Research
The structural similarity of this compound to natural lysine (B10760008) makes it a prime candidate for exploring biochemical and enzymatic processes. As a lysine derivative, it can interact with enzymes involved in amino acid metabolism and protein synthesis, serving as a substrate or an inhibitor to probe enzyme mechanisms.
A significant area of emerging research is the use of this compound in chemoenzymatic polymerization (CEP). acs.org This environmentally friendly method uses enzymes as catalysts to synthesize polypeptides under mild, aqueous conditions. acs.org Research on the closely related L-lysine ethyl ester has demonstrated that enzymes can catalyze its polymerization into poly(L-lysine), a biocompatible and biodegradable polymer with applications in drug delivery and tissue engineering. nih.govacs.orgresearchgate.net Crucially, the choice of enzyme can control the polymer's structure.
| Enzyme | Predominant Linkage | Polymer Product | Reference |
| Immobilized Lipase (B570770) (e.g., Novozym 435) | ε-linked amide bond | ε-polyLys | nih.govacs.org |
| Immobilized Trypsin | α-linked amide bond | α-polyLys | nih.govacs.org |
| Bromelain (B1164189) | α-linked amide bond | oligo(L-Lys) | researchgate.net |
| Papain | α-linked amide bond | oligo(L-Lys) | researchgate.net |
This regioselective control, achieved by leveraging the inherent substrate specificity of enzymes, allows for the synthesis of industrially important α- or ε-polylysine materials from an unprotected lysine monomer. nih.govacs.org Given these findings, this compound represents an untapped monomer for creating novel functional polypeptides with potentially different properties conferred by the benzyl ester group during polymerization or in the final material.
Additionally, the stereospecific nature of enzymes is exploited for the optical resolution of racemic lysine esters. Trypsin, for example, exhibits esterase activity that selectively hydrolyzes the L-enantiomer of DL-lysine methyl ester to produce L-lysine, leaving the D-lysine methyl ester unchanged. nih.gov This principle can be directly applied to this compound, offering a biocatalytic route to enantiomerically pure lysine derivatives.
Leveraging Advancements in Computational Design for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research and development, and its application to molecules like this compound holds considerable promise. Molecular docking simulations, a key computational technique, are already being used to predict and explain the interactions between lysine esters and enzymes.
In the context of the enzymatic polymerization of L-lysine ethyl ester, docking simulations have been employed to understand why different enzymes produce different polymer linkages. nih.govacs.org By modeling how the monomer fits into the active site of enzymes like lipase and trypsin, researchers can rationalize the observed regioselectivity. acs.org These predictive models can guide the selection of the best enzyme to produce a desired polymer architecture, saving significant time and experimental resources.
Table of Parameters Used in Molecular Docking Simulations for Lysine Ester Polymerization:
| Parameter | Details | Reference |
| Lipase Structure | Crystallographic structure from PDB ID: 4k6g (1.5 Å resolution) | acs.org |
| Trypsin Structure | Crystallographic structure from PDB ID: 2ptc (1.9 Å resolution) | acs.org |
| Pre-processing | Removal of all ligands and water molecules from PDB files | acs.org |
| Hydrogen Atoms | Polar hydrogens added to ligands and receptors | acs.org |
This computational approach can be extended to this compound to predict its behavior as a substrate for a wide array of enzymes. Such studies could predict its binding affinity, potential sites of enzymatic modification, and its suitability as a monomer for chemoenzymatic polymerization. Furthermore, computational methods can be used to design novel derivatives of this compound with enhanced properties, such as improved solubility, stability, or binding specificity to a target protein, thereby guiding future synthetic efforts. ljmu.ac.uk
Q & A
Q. What are the standard synthetic routes for Benzyl (2S)-2,6-diaminohexanoate and its derivatives?
The compound is synthesized via coupling reactions involving key intermediates such as amine·HCl salts and protected acids. For example, N-Boc-L-homophenylalanine derivatives are deprotected using HCl in 1,4-dioxane (85% yield) to generate the amine·HCl salt. Subsequent coupling with acids (e.g., ketone acids) is achieved using EDCI/HOBt and triethylamine, yielding amide intermediates (80–83% yield). Final deprotection steps (e.g., K₂CO₃ in MeOH/CH₂Cl₂/H₂O) afford the target compound with good purity .
Q. How is the purity and structural integrity of this compound validated?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., benzyl ester peaks at δ 5.1–5.3 ppm).
- Infrared Spectroscopy (IR): Amide C=O stretches (~1650 cm⁻¹) and ester C-O bands (~1250 cm⁻¹) verify coupling reactions.
- Chromatography: Flash column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and HPLC ensure ≥95% purity .
Q. What is the biological relevance of this compound in enzyme inhibition studies?
The compound acts as a precursor for histone deacetylase (HDAC) inhibitors. Its 4-oxopiperidine or 4-oxopyrrolidine moieties chelate zinc ions in HDAC active sites, mimicking natural substrates like sodium butyrate. In vitro assays show IC₅₀ values comparable to reference inhibitors, making it a scaffold for anticancer drug development .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives?
Key strategies include:
- Catalyst Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency (82% yield for acetate intermediates) .
- Temperature Control: Low-temperature oxidation (0°C, Jones reagent) minimizes side reactions during ketone acid synthesis (92% yield) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance EDCI/HOBt-mediated amidation kinetics .
Q. What methodologies resolve conflicting data on HDAC inhibition efficacy across studies?
Discrepancies may arise from:
- Assay Variability: Standardize HDAC activity assays (e.g., fluorometric vs. colorimetric) and cell lines (e.g., HeLa vs. MCF-7).
- Compound Stability: Assess hydrolysis rates of benzyl esters in physiological buffers (pH 7.4, 37°C) via LC-MS.
- Epigenetic Crosstalk: Use RNA-seq to differentiate HDAC-specific effects from off-target gene regulation .
Q. How does stereochemical configuration impact the biological activity of this compound analogs?
The (2S) configuration ensures proper alignment with HDAC’s chiral binding pockets. Enantiomeric analogs (e.g., 2R) show reduced activity (≥50% drop in IC₅₀), confirmed by molecular docking simulations. Racemic mixtures require chiral HPLC separation to isolate active stereoisomers .
Q. What advanced delivery systems enhance the bioavailability of this compound-based inhibitors?
Polypeptide nanoplatforms incorporate the compound via carbodiimide chemistry. For example, lysine-modified polymers (e.g., Boc-Lys(Boc)-OH) improve solubility and tumor targeting, achieving 3-fold higher cellular uptake in murine models .
Data Contradiction Analysis
Q. Why do some studies report inconsistent HDAC isoform selectivity for this compound derivatives?
Variations arise from:
- Isoform-Specific Assays: Class I (HDAC1–3) vs. Class II (HDAC4–7) enzyme sources.
- Structural Modifications: Substituents on the 4-oxopiperidine ring (e.g., benzyl vs. methyl groups) alter isoform binding.
- Cellular Context: Tumor-specific chromatin remodeling affects inhibitor accessibility .
Methodological Tables
Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield | Reference |
|---|---|---|---|
| Amine·HCl salt | Boc deprotection with HCl | 85% | |
| Ketone acid | Jones reagent oxidation | 92% | |
| Amide product | EDCI/HOBt coupling | 80–83% |
Table 2. HDAC Inhibition Activity Comparison
| Compound | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| Sodium butyrate | 1.2 | Fluorometric | |
| Derivative 16 | 1.5 | Colorimetric | |
| Derivative 17 | 1.8 | Cell-based (HeLa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
